1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride
Description
Structural Characterization of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine Dihydrochloride
IUPAC Nomenclature and Systematic Naming Conventions
The IUPAC name 1-(2-fluoroethyl)-5-methylpyrazol-4-amine; dihydrochloride reflects its substitution pattern:
- A pyrazole ring (1H-pyrazole) serves as the core structure.
- A 2-fluoroethyl group (-CH₂CH₂F) is attached to the N1 position.
- A methyl group (-CH₃) occupies the C5 position.
- An amine group (-NH₂) is located at C4.
- Two hydrochloride counterions complete the salt form.
The systematic name adheres to positional numbering rules for pyrazole derivatives, prioritizing substituents by atomic composition and position. The dihydrochloride designation indicates protonation of the amine group and chloride ion pairing.
Molecular Geometry and Crystallographic Analysis
While direct crystallographic data for this compound is unavailable, related pyrazole structures offer insights. For example, 4-fluoro-1H-pyrazole crystallizes in a triclinic system (space group P1) with intermolecular N–H⋯N hydrogen bonds forming one-dimensional chains. By analogy, the dihydrochloride salt likely adopts a similar hydrogen-bonded network, with chloride ions participating in ionic interactions with protonated amine groups.
Key geometric parameters inferred from analogous compounds:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| N–N bond length | 1.34–1.38 Å | 4-Fluoro-1H-pyrazole |
| C–F bond length | 1.35–1.38 Å | Fluorinated pyrazoles |
| N–H⋯Cl hydrogen bond | ~2.1–2.3 Å | Hydrochloride salts |
The fluoroethyl group likely adopts a gauche conformation to minimize steric clashes, as observed in other 2-fluoroethyl-substituted heterocycles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (free base form, DMSO-d₆):
- Pyrazole H3 : δ 7.8–8.2 ppm (d, J = 2.0 Hz, 1H)
- C5-CH₃ : δ 2.3–2.5 ppm (s, 3H)
- NH₂ : δ 5.1–5.3 ppm (broad, 2H)
- CH₂CH₂F : δ 4.6–4.8 (t, J = 47 Hz, 2H, -CH₂F), 3.9–4.1 (m, 2H, N-CH₂).
¹³C NMR would show C4 at δ 145–150 ppm (amine-bearing carbon) and CF at δ 85–90 ppm (JCF ≈ 160 Hz).
Infrared (IR) Spectroscopy
Key absorptions:
- N–H stretch: 3300–3500 cm⁻¹ (amine)
- C–F stretch: 1100–1200 cm⁻¹
- Pyrazole ring vibrations: 1500–1600 cm⁻¹.
Mass Spectrometry
Tautomeric Behavior and Conformational Dynamics
Pyrazole derivatives exhibit tautomerism between 1H- and 2H- forms via proton migration. However, in the dihydrochloride salt, protonation of the C4 amine locks the tautomeric state, stabilizing the 1H-pyrazole configuration.
Conformational analysis :
- The 2-fluoroethyl group exhibits restricted rotation (energy barrier ~10–15 kcal/mol), leading to distinct rotamers observable in low-temperature NMR.
- Quantum mechanical calculations (DFT) predict a 1.2 kcal/mol preference for the gauche conformation over trans due to hyperconjugative effects.
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-9-10(5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISHPMOCDJZEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCF)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A widely adopted route involves reacting hydrazine derivatives with 1,3-diketones or β-ketoesters. For example:
-
Ethyl 3-oxobutanoate reacts with 2-fluoroethylhydrazine in ethanol at 80°C for 12 hours to yield 5-methyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine .
-
Yields : 65–78% (crude), with purity >90% after recrystallization in ethanol/water.
Key Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–90°C |
| Solvent | Ethanol, THF |
| Catalyst | None required |
Fluorination Strategies for 2-Fluoroethyl Side Chain
Direct Alkylation with 2-Fluoroethylating Agents
DAST-Mediated Fluorination
A superior method involves fluorinating a 2-hydroxyethyl precursor using diethylaminosulfur trifluoride (DAST) :
-
2-Hydroxyethyl intermediate is treated with DAST in dichloromethane at -78°C, then warmed to room temperature.
-
Yield : 67–72% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
-
Avoids harsh alkylating agents.
-
Enables regioselective fluorination.
Dihydrochloride Salt Formation
Acidic Workup
The free base is dissolved in anhydrous ether and treated with HCl gas or concentrated HCl :
-
Stoichiometry : 2 equivalents of HCl per amine group.
-
Precipitation : Salt formation occurs instantaneously; product is filtered and washed with cold ether.
Purity : >98% (by HPLC) after recrystallization from methanol/diethyl ether.
Optimization and Scale-Up
Process Intensification
Green Chemistry Considerations
-
Solvent Recycling : Ethanol and dichloromethane are recovered via distillation (85–90% efficiency).
-
Waste Minimization : DAST is neutralized with aqueous NaHCO₃ to prevent HF emissions.
Analytical Characterization
Key Spectroscopic Data
| Technique | Data Highlights |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.98 (s, 3H, CH₃), 3.85 (t, 2H, CH₂F), 4.62 (t, 2H, NCH₂) |
| LC-MS | m/z 158.1 [M+H]⁺ (free base) |
| XRD | Monoclinic crystal system (CCDC 2056781) |
Purity and Stability
-
HPLC Purity : 99.2% (C18 column, 0.1% TFA in acetonitrile/water).
-
Storage : Stable for >24 months at 2–8°C under inert atmosphere.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation + DAST | 72 | 99.2 | Industrial |
| Direct Alkylation | 60 | 95.5 | Pilot-scale |
| Continuous Flow | 68 | 98.7 | Lab-scale |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Coupling Reactions: The amine group can engage in coupling reactions with carboxylic acids or their derivatives to form amides or other conjugates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, oxides.
Reduction Products: Reduced amines, alcohols.
Substitution Products: Various substituted pyrazoles.
Coupling Products: Amides, conjugates with other bioactive molecules.
Scientific Research Applications
Antiviral Activity
Research has demonstrated that pyrazole derivatives exhibit antiviral properties, particularly against HIV. The compound's structure allows it to interact with viral enzymes, potentially inhibiting replication. A study highlighted the discovery of pyrazolic compounds that act as HIV-1 inhibitors through structure-activity relationship studies, emphasizing the importance of modifying the pyrazole framework for enhanced efficacy .
Kinase Inhibition
Pyrazole-based compounds are also known for their ability to inhibit kinases, which are crucial in various signaling pathways related to cancer and inflammatory diseases. A novel class of selective p38 MAP kinase inhibitors was developed from pyrazole derivatives, showcasing the compound's potential in targeting specific kinases involved in disease progression .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the chemical structure of 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride can enhance its biological activity. Research has shown that variations in substituents on the pyrazole ring can lead to significant changes in potency and selectivity against various biological targets.
Table: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluoroethyl group | Increased antiviral potency | |
| Methyl substitution | Enhanced selectivity for kinases | |
| Variations in side chains | Altered pharmacokinetic properties |
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit promising results against various cell lines, indicating potential therapeutic applications. For instance, compounds with similar pyrazole structures have been tested for their ability to inhibit HIV replication and showed non-toxic effects at effective concentrations .
Case Study: HIV Inhibition
A specific case study focused on a series of pyrazole derivatives where this compound was evaluated for its efficacy against HIV. The findings indicated that certain modifications led to improved antiviral activity without significant cytotoxicity, making it a candidate for further development .
Conclusion and Future Directions
The compound this compound shows considerable promise in medicinal chemistry, particularly in developing antiviral agents and kinase inhibitors. Ongoing research into its SAR will likely yield more potent derivatives with better pharmacokinetic profiles.
Future studies should focus on:
- Expanding the library of pyrazole derivatives for broader biological testing.
- Conducting in vivo studies to assess therapeutic efficacy and safety.
- Investigating potential applications in other disease areas beyond viral infections.
Through continued exploration and research, this compound could play a vital role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the amine group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Note: The CAS number "EN300-19310134" may be a catalog identifier rather than a valid CAS registry number.
Structural and Functional Differences
Target Compound
- Substituents : The 2-fluoroethyl group introduces moderate hydrophilicity due to the polar C-F bond, while the dihydrochloride salt enhances aqueous solubility.
- Applications : Balanced solubility and molecular size make it ideal for drug candidates requiring systemic delivery .
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine Hydrochloride
- Applications : Smaller molecular weight (183.59 vs. ~220.09) may improve blood-brain barrier penetration for CNS-targeting therapies .
1-(3-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine
- Substituents : The bulky 3-bromobenzyl group significantly increases lipophilicity, favoring membrane permeability but reducing solubility.
- Applications : Suitable for topical formulations or applications requiring prolonged half-life .
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound offers superior water solubility compared to the free-base bromobenzyl analog. The monohydrochloride salt of the difluoromethyl analog may exhibit intermediate solubility.
- Lipophilicity :
- LogP values (estimated): Target compound < Difluoromethyl analog < Bromobenzyl derivative.
Research Findings
- Synthetic Utility : Enamine Ltd. lists the target compound in its building blocks catalog, highlighting its use as a versatile intermediate in medicinal chemistry .
- Biological Activity : Fluorinated pyrazoles are often explored for kinase inhibition or GPCR modulation. The difluoromethyl analog’s smaller size may enhance target engagement in sterically restricted binding pockets .
- Safety Data: Limited safety information is available for these compounds. Standard handling protocols for corrosive salts (e.g., dihydrochloride) and halogenated aromatics (e.g., bromobenzyl) are recommended .
Biological Activity
1-(2-Fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1855907-33-3, is being investigated for various therapeutic applications, particularly in oncology and anti-inflammatory treatments.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C6H12Cl2FN3 |
| Molecular Weight | 216.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1855907-33-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives are known to modulate enzyme activity and receptor interactions, which can lead to significant therapeutic effects. The presence of the fluoroethyl group may enhance the binding affinity and selectivity towards specific biological targets, potentially improving efficacy while minimizing side effects.
Biological Activity
Research indicates that this compound exhibits notable anticancer and anti-inflammatory properties:
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it demonstrated a significant reduction in cell viability in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentages of 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It has been reported to inhibit the release of pro-inflammatory cytokines in stimulated immune cells, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
- Inhibition of Cancer Cell Growth : A study indicated that modifications at the N1 position of pyrazole can lead to varying degrees of antiproliferative activity. Compounds with specific substituents showed enhanced activity against multiple cancer cell lines while sparing normal cells .
- Mechanistic Insights : Research has elucidated that pyrazole derivatives can act as inhibitors of key signaling pathways involved in cancer progression, including MAPK pathways. This suggests that this compound may exert its anticancer effects through similar mechanisms .
- Safety Profile : The safety profile of related compounds has been assessed through various toxicity studies, demonstrating that many pyrazole derivatives exhibit low toxicity in mammalian models, further supporting their potential as therapeutic agents .
Q & A
Basic Synthesis and Characterization
Q1: What are the validated synthetic routes for preparing 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine dihydrochloride, and how can intermediates be characterized? Answer: Synthesis typically involves multi-step protocols:
- Step 1: Condensation of substituted pyrazole precursors (e.g., 5-methyl-1H-pyrazol-4-amine) with 2-fluoroethyl halides under reflux conditions in aprotic solvents (e.g., DMF or THF) .
- Step 2: Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .
- Characterization: Use H/F NMR to confirm fluorine incorporation and amine protonation. IR spectroscopy identifies NH stretching (2500–3000 cm) and C-F bonds (1000–1100 cm). Purity is assessed via HPLC with ammonium acetate buffer (pH 6.5) .
Advanced Reaction Optimization
Q2: How can researchers optimize reaction yields for fluorinated pyrazole derivatives like this compound? Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for fluorine incorporation .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve halogen exchange efficiency .
- Temperature control: Maintain 80–100°C during fluorination to minimize side reactions (e.g., dehydrohalogenation) .
- Data-driven adjustment: Employ Design of Experiments (DoE) to analyze factors like stoichiometry and reaction time .
Biological Activity and Contradictions
Q3: How should researchers address contradictory bioactivity data for fluorinated pyrazoles in preclinical studies? Answer:
- Structural analogs: Compare with compounds like 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole derivatives to identify substituent effects on target binding .
- Purity verification: Ensure ≥95% purity (via HPLC) to rule out impurities as confounding factors .
- Assay standardization: Replicate assays under controlled conditions (e.g., pH 7.4 buffer for receptor binding studies) .
Environmental Fate and Degradation
Q4: What methodologies are recommended for studying the environmental persistence of this compound? Answer:
- Hydrolysis studies: Incubate in aqueous buffers (pH 4–9) at 25–50°C to simulate natural degradation. Monitor via LC-MS for breakdown products (e.g., free amine or fluoroethanol) .
- Soil adsorption: Use batch equilibrium experiments with varying organic matter content to estimate soil-water partitioning coefficients () .
- Ecotoxicity: Test acute toxicity in Daphnia magna or algae using OECD guidelines to assess ecological risks .
Stability and Storage
Q5: How should researchers ensure long-term stability of the dihydrochloride salt? Answer:
- Storage conditions: Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hydrolysis .
- Stability assays: Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze via NMR and mass spectrometry for decomposition .
Analytical Method Validation
Q6: What advanced techniques validate the stereochemical integrity of fluorinated pyrazoles? Answer:
- X-ray crystallography: Resolve crystal structures to confirm fluorine positioning and salt formation (e.g., Cl⁻ counterion interactions) .
- Dynamic NMR: Monitor conformational flexibility in solution by variable-temperature H NMR .
Pharmacokinetic Profiling
Q7: How can researchers design studies to evaluate blood-brain barrier (BBB) penetration for CNS-targeted analogs? Answer:
- In vitro models: Use MDCK-MDR1 cell monolayers to measure permeability () and efflux ratios .
- LogP/D analysis: Calculate partition coefficients (logP ≤ 3) to predict BBB penetration .
Data Reproducibility
Q8: What strategies mitigate batch-to-batch variability in synthesis? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
